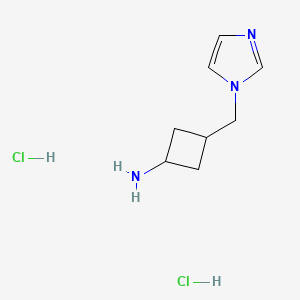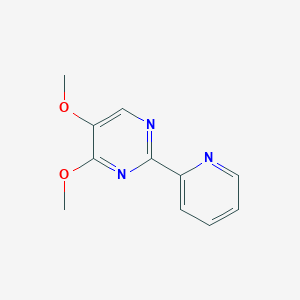
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can involve various strategies, including the reaction of imidazole oxides with sulfur-transfer reagents, as seen in the synthesis of imidazole-2-thiones . Another approach includes the preparation of protected derivatives of cyclobutylamine, which can be further reacted to produce imidazole amines that are precursors to cyclobutane-based carbocyclic nucleosides . Additionally, the formation of novel cycloimidazole nucleosides has been achieved by reacting imidazole carboxamide derivatives with isothiocyanates and subsequent methylation .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often elucidated using spectroscopic methods such as NMR. For instance, the structure of a novel cycloimidazole nucleoside was determined based on its NMR spectra . The molecular structure can also be influenced by substituents on the imidazole ring, which can affect the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, the reaction of imidazole 3-oxides with tetramethylcyclobutane-1,3-dithione can lead to sulfur-transfer and the formation of imidazole-2-thiones . Cycloimidazole nucleosides can react with nucleophiles to produce guanosine and its derivatives . Furthermore, the reaction of cyclobutanedione with amines can result in the formation of N-substituted imines and amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be studied using various experimental and theoretical techniques. For instance, FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations, have been used to investigate the molecular structure and vibrational modes of a specific imidazole derivative . These studies can provide insights into the compound's stability, charge distribution, and potential biological activity, such as antihypertensive effects .
Applications De Recherche Scientifique
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been extensively reviewed for their antitumor activity. Some of these compounds have advanced past preclinical testing stages, showcasing their potential as new antitumor drugs. The structural diversity of imidazole derivatives underlines their significance not only in the development of antitumor agents but also in synthesizing compounds with a variety of biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Imidazole Derivatives in Corrosion Inhibition
Imidazole and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, facilitates adsorption onto metal surfaces. This property, combined with low toxicity, cost, and environmental friendliness, underscores the significance of imidazole derivatives in corrosion inhibition research (Sriplai & Sombatmankhong, 2023).
Heterocyclic Compounds in Drug Synthesis
Heterocyclic compounds like pyrazolo-imidazoles and other derivatives serve as building blocks for synthesizing a wide array of heterocyclic compounds. These compounds are valuable in the synthesis of heterocyclic and dyes, highlighting the versatile applications of imidazole derivatives in medicinal chemistry and beyond (Gomaa & Ali, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-8-3-7(4-8)5-11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHKTGLKPSEHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride | |
CAS RN |
2230789-98-5 |
Source


|
| Record name | rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)
![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)





![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2519075.png)